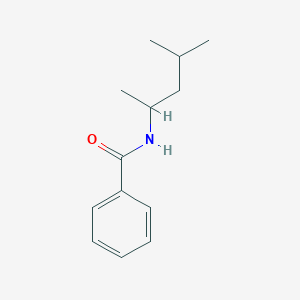

N-(4-methylpentan-2-yl)benzamide

Beschreibung

Contextualization within Amide Chemistry and Benzamide (B126) Scaffolds

The amide functional group, characterized by a carbonyl group bonded to a nitrogen atom, is a cornerstone of organic chemistry and biochemistry. The formation of amide bonds is fundamental to life, linking amino acids to form peptides and proteins. nih.gov In synthetic chemistry, the stability and planarity of the amide bond, arising from the delocalization of the nitrogen's lone pair of electrons into the carbonyl system, make it a reliable and ubiquitous functional group.

Within this vast class, benzamides—amides derived from benzoic acid—represent a particularly significant scaffold. wikipedia.org The benzamide framework, consisting of a benzene (B151609) ring attached to an amide group, is considered a "privileged scaffold" in medicinal chemistry. This is due to its ability to interact with a wide array of biological targets through various non-covalent interactions, such as hydrogen bonding and pi-stacking. Consequently, benzamide derivatives have been central to the development of numerous pharmaceutical agents. sci-hub.se The versatility of the benzamide core allows for structural modifications at the amide nitrogen (N-substitution) and on the aromatic ring, enabling the fine-tuning of a molecule's physicochemical and biological properties. sci-hub.seresearchgate.net

Synthetic Accessibility and Distinctive Structural Features of N-(4-methylpentan-2-yl)benzamide

The synthesis of this compound is conceptually straightforward, relying on standard and well-documented methods for amide bond formation. The most common laboratory approach involves the acylation of an amine. Specifically, it can be prepared through the reaction of 4-methylpentan-2-amine with a benzoic acid derivative, such as benzoyl chloride or benzoic acid itself, often in the presence of a coupling reagent to facilitate the condensation. youtube.comresearchgate.net Alternative green chemistry approaches, such as the use of specific enzyme catalysts or novel catalytic systems under ultrasonic irradiation, are also being developed for benzamide synthesis in general. nih.govresearchgate.net

The structure of this compound is defined by two key components: the benzoyl group and the N-linked 4-methylpentan-2-yl substituent. This N-substituent is a chiral, branched alkyl chain (1,3-dimethylbutyl). This aliphatic portion imparts lipophilicity to the molecule, which can influence its solubility and interaction with nonpolar environments. The presence of a stereocenter in the alkyl chain means the compound can exist as different stereoisomers, a factor that can be critical in more advanced applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 34017-00-0 | guidechem.com |

| Molecular Formula | C13H19NO | guidechem.comuni.lu |

| Molecular Weight | 205.301 g/mol | guidechem.com |

| InChIKey | VFMMJMOYGNCONK-UHFFFAOYSA-N | uni.lu |

| Predicted XlogP | 3.3 | uni.lu |

| PSA (Polar Surface Area) | 29.10 Ų | guidechem.com |

This table is interactive. Click on the headers to sort the data.

Overview of Advanced Research Avenues in Benzamide Chemistry

The field of benzamide chemistry is dynamic, with ongoing research opening new frontiers. A significant area of focus is the development of novel catalytic methods for their synthesis and functionalization. This includes chemo-biocatalytic strategies that merge the selectivity of enzymes with the efficiency of chemical catalysts to create more sustainable and efficient amide bond formations. nih.gov

Another major research thrust is the direct and regioselective functionalization of the benzamide aromatic ring. Historically, modifying the benzene ring required multi-step synthetic sequences. However, modern catalysis, such as cooperative nickel/aluminum systems, now allows for direct C-H activation and alkylation at specific positions, like the para-position, which was previously challenging. acs.org This enables the rapid diversification of benzamide scaffolds to explore structure-activity relationships.

Furthermore, computational and theoretical studies are increasingly used to design new benzamide derivatives with desired properties. sci-hub.se By modeling frontier molecular orbitals (HOMO/LUMO) and other electronic characteristics, researchers can predict the potential of novel structures for various applications, guiding synthetic efforts toward the most promising candidates. sci-hub.se These advanced approaches continue to expand the chemical space and utility of the benzamide scaffold in materials science and medicinal chemistry.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzoyl chloride |

| Benzoic acid |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

34336-47-5 |

|---|---|

Molekularformel |

C13H19NO |

Molekulargewicht |

205.30 g/mol |

IUPAC-Name |

N-(4-methylpentan-2-yl)benzamide |

InChI |

InChI=1S/C13H19NO/c1-10(2)9-11(3)14-13(15)12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3,(H,14,15) |

InChI-Schlüssel |

VFMMJMOYGNCONK-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CC(C)NC(=O)C1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Route Development for N 4 Methylpentan 2 Yl Benzamide

Direct Amidation and Coupling Strategies

Direct methods for forming the amide linkage are often favored for their atom economy and procedural simplicity. These strategies typically involve the reaction between a carboxylic acid or its derivative and an amine.

Iridium-Catalyzed Intermolecular Hydroamination of Unactivated Olefins with Arylamides

A sophisticated approach to forming N-alkylamides involves the iridium-catalyzed intermolecular hydroamination of unactivated olefins. nih.gov This method allows for the direct addition of an N-H bond across a double bond, providing a powerful tool for C-N bond formation. In the context of N-(4-methylpentan-2-yl)benzamide, this would conceptually involve the reaction of benzamide (B126) with 4-methyl-1-pentene (B8377).

The reaction is catalyzed by an iridium complex, which facilitates the challenging addition of the amide to an unactivated alkene. nih.gov Mechanistic studies suggest that the process involves the oxidative addition of the N-H bond to the iridium center, followed by olefin insertion into the Ir-N bond. nih.gov This is a significant advancement as intermolecular hydroamination has traditionally been limited to more activated substrates. nih.gov While specific examples detailing the synthesis of this compound using this exact method are not prevalent in the provided literature, the general applicability of iridium-catalyzed hydroamination of unactivated α-olefins with arylamides suggests its potential as a viable synthetic route. nih.gov

Amide Bond Formation via Carboxylic Acid Activation and Amine Coupling

A more traditional and widely practiced method for synthesizing this compound is through the coupling of benzoic acid and 4-methylpentan-2-amine. This reaction typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.

Common activating agents include carbodiimides, phosphonium (B103445) salts, and uranium salts. However, there is a growing interest in developing greener and more efficient "1-pot" procedures that avoid traditional coupling reagents. nih.govrsc.org One such approach involves the in-situ formation of a thioester from the carboxylic acid, which then readily reacts with the amine to form the desired amide. nih.govresearchgate.net This method is advantageous as it often proceeds under mild conditions and generates by-products that are easily removed. nih.gov

The direct thermal condensation of a carboxylic acid and an amine is also possible, though it often requires high temperatures. Mechanistic studies on uncatalyzed direct amide formation highlight the importance of hydrogen bonding from the carboxylic acid in facilitating the reaction. researchgate.net

Table 1: Comparison of Direct Amidation Strategies

| Method | Description | Advantages | Potential Challenges |

|---|---|---|---|

| Iridium-Catalyzed Hydroamination | Direct addition of benzamide to 4-methyl-1-pentene catalyzed by an iridium complex. nih.govnih.gov | High atom economy, direct C-N bond formation. | Catalyst cost and sensitivity, potential for side reactions. |

| Carboxylic Acid Activation | Reaction of benzoic acid with 4-methylpentan-2-amine using a coupling agent. nih.govrsc.org | Well-established, versatile, high yields. | Generation of stoichiometric by-products, potential for racemization. |

| 1-Pot Thioester Method | In-situ formation of a thioester from benzoic acid followed by reaction with 4-methylpentan-2-amine. nih.govresearchgate.net | Green methodology, mild conditions, easy by-product removal. | May require specific reagents for thioester formation. |

| Direct Thermal Condensation | Heating benzoic acid and 4-methylpentan-2-amine to form the amide bond. researchgate.net | Simple, no coupling reagents required. | High temperatures needed, potential for side reactions and decomposition. |

Multi-Step Synthesis Pathways for this compound and Related Analogues

Precursor Synthesis and Strategic Functional Group Transformations

Multi-step syntheses involve the careful construction of the target molecule through a series of reactions that introduce and modify functional groups. For this compound, this could involve synthesizing the benzoyl or the 4-methylpentan-2-yl moiety separately before the final coupling step. For example, the synthesis of various N-substituted benzamide derivatives often starts from a common benzoic acid precursor, which is then elaborated. researchgate.netnih.gov This approach allows for the introduction of a wide range of substituents on the aromatic ring. researchgate.net

The synthesis of the amine component, 4-methylpentan-2-amine, can also be a key part of a multi-step sequence, especially if a specific stereoisomer is desired.

Application of Palladium-Catalyzed Domino Reactions in Benzamide Derivative Synthesis

Palladium-catalyzed domino reactions represent a powerful strategy for the efficient construction of complex molecules, including benzamide derivatives. nih.gov These reactions, also known as cascade or tandem reactions, involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step.

For instance, a palladium-catalyzed domino N-benzylation/intramolecular direct arylation has been developed for the synthesis of N-sulfonyl dihydrophenanthridines. nih.gov While this specific example leads to a cyclic product, the underlying principles of palladium-catalyzed C-N and C-C bond formation are highly relevant to the synthesis of N-alkyl benzamides. Such strategies could be adapted to construct the this compound framework through a convergent approach, potentially starting from simpler, readily available building blocks.

Stereoselective Synthesis Approaches for this compound and Chiral Analogues

The 4-methylpentan-2-yl group in this compound contains a stereocenter at the second carbon atom. Therefore, the synthesis of enantiomerically pure or enriched forms of this compound requires stereoselective methods.

Catalytic asymmetric hydroamination of unactivated internal olefins presents a promising strategy for accessing enantioenriched α-branched aliphatic amines. mit.edu This approach, often utilizing copper-hydride catalysts with chiral ligands, can achieve high levels of enantioselectivity in the addition of an amine source to an olefin. mit.edu Conceptually, a stereoselective hydroamination of 4-methyl-1-pentene could provide chiral 4-methylpentan-2-amine, which could then be coupled with benzoic acid to yield enantiopure this compound.

Another approach involves the resolution of racemic 4-methylpentan-2-amine or the use of a chiral starting material for its synthesis. Once the enantiomerically pure amine is obtained, the subsequent amidation with benzoic acid would proceed without affecting the stereocenter. The development of stereoselective synthetic routes is crucial for studying the biological activity of individual enantiomers of chiral molecules like this compound.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a substrate to direct a stereoselective transformation. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. For the synthesis of this compound, a chiral auxiliary can be employed to control the formation of the stereocenter in the 4-methylpentan-2-amine precursor.

A plausible route involves the use of a well-established chiral auxiliary, such as a derivative of (S)-proline. The synthesis could commence with the reductive amination of 4-methylpentan-2-one using a chiral amine auxiliary. For instance, (S)-(-)-α-methylbenzylamine can be condensed with 4-methylpentan-2-one to form a chiral imine. Subsequent diastereoselective reduction of this imine, for example with sodium borohydride, would yield a diastereomeric mixture of amines. The chiral auxiliary directs the hydride attack to preferentially form one diastereomer.

Following the reduction, the chiral auxiliary is removed, typically by hydrogenolysis, to yield the enantiomerically enriched 4-methylpentan-2-amine. This chiral amine can then be coupled with benzoic acid or an activated derivative (e.g., benzoyl chloride) to form the target amide, this compound. The efficiency of this approach is highly dependent on the diastereoselectivity of the reduction step.

| Step | Reagents and Conditions | Product | Diastereomeric Excess (d.e.) / Yield |

| 1 | 4-methylpentan-2-one, (S)-(-)-α-methylbenzylamine, TiCl4 | Chiral Imine | High Yield |

| 2 | NaBH4, Methanol (B129727) | Diastereomeric Amines | >90% d.e. (representative) |

| 3 | H2, Pd/C | (S)-4-methylpentan-2-amine | High Yield |

| 4 | Benzoic acid, EDC, HOBt | N-((S)-4-methylpentan-2-yl)benzamide | High Yield |

Theoretical and Computational Studies of N 4 Methylpentan 2 Yl Benzamide Molecular Structure and Reactivity

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the electronic behavior and geometric arrangement of atoms within a molecule. These methods are fundamental to predicting molecular stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. bohrium.com It is widely employed for geometry optimization, where the goal is to find the lowest energy arrangement of atoms, corresponding to the most stable conformation of the molecule. researchgate.net For N-(4-methylpentan-2-yl)benzamide, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), would be performed to predict its three-dimensional structure. sci-hub.se

The optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule until a minimum on the potential energy surface is located. This yields crucial data on the molecule's spatial configuration. The introduction of the bulky 4-methylpentan-2-yl group at the nitrogen atom is expected to cause steric hindrance, influencing the dihedral angle between the plane of the amide group and the benzene (B151609) ring.

Table 1: Predicted Geometric Parameters of this compound from DFT Calculations Note: These are representative values based on DFT studies of similar benzamide (B126) structures. Specific experimental or calculated values for this exact molecule are not available in the cited literature.

| Parameter | Atom(s) Involved | Predicted Value |

| Bond Lengths | ||

| C=O | ~1.25 Å | |

| C-N (amide) | ~1.36 Å | |

| N-H | ~1.01 Å | |

| C-C (aromatic) | ~1.40 Å | |

| Bond Angles | ||

| O=C-N | ~122° | |

| C-N-H | ~120° | |

| Dihedral Angle | ||

| C(aryl)-C(carbonyl)-N-C(alkyl) | ~20-40° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more reactive and easily polarizable. researchgate.net

For the parent benzamide molecule, DFT calculations have placed the HOMO and LUMO levels at approximately -6.72 eV and -1.07 eV, respectively. sci-hub.se For this compound, the electron-donating alkyl substituent on the nitrogen atom is expected to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap and potentially increasing the molecule's reactivity compared to unsubstituted benzamide. The HOMO is typically localized over the amide group and the phenyl ring, while the LUMO is distributed over the benzamide moiety. sci-hub.se

Table 2: Representative Frontier Molecular Orbital Energies Note: Values for this compound are estimated based on trends observed for alkyl-substituted benzamides relative to the parent compound.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Benzamide (Reference) sci-hub.se | -6.724 | -1.071 | 5.653 |

| This compound | ~ -6.5 | ~ -1.0 | ~ 5.5 |

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted over the molecule's electron density surface, with different colors representing varying potential values.

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, which is electron-poor and represents favorable sites for nucleophilic attack.

Green regions represent neutral potential.

For this compound, the MEP surface would show the most negative potential (red) localized around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. A less intensely negative region would be associated with the π-system of the benzene ring. The most positive potential (blue) would be found around the amide hydrogen (N-H), making it the primary site for hydrogen bond donation. This analysis helps in understanding intermolecular interactions, such as dimer formation through hydrogen bonding. researchgate.net

Advanced Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their structural fluctuations and vibrational dynamics at finite temperatures.

Car-Parrinello Molecular Dynamics (CPMD) for Vibrational Dynamics

Car-Parrinello Molecular Dynamics (CPMD) is an ab initio MD method that combines DFT with molecular dynamics. wikipedia.org Unlike classical MD, which relies on predefined force fields, CPMD calculates the forces acting on the nuclei "on the fly" from the electronic structure. wikipedia.orgaps.org This allows for the simulation of chemical processes that involve bond breaking and formation. wikipedia.org

A CPMD simulation of this compound, potentially in a solvent, would provide a detailed picture of its vibrational dynamics. nih.gov Of particular interest are the stretching frequencies of the C=O and N-H bonds, as these are highly sensitive to their local environment and participation in hydrogen bonding. The simulation can reveal how intermolecular interactions and thermal fluctuations affect these vibrational modes, which can be compared with experimental spectroscopic data (e.g., from IR or Raman spectroscopy) for validation. nih.gov

Path Integral Molecular Dynamics (PIMD) for Quantum Effects in Hydrogen Bonding

Standard molecular dynamics simulations treat atomic nuclei as classical particles. However, for light nuclei like hydrogen, quantum mechanical effects such as zero-point energy and tunneling can be significant, especially in the context of hydrogen bonds. wikipedia.orgmaplesoft.com Path Integral Molecular Dynamics (PIMD) is an advanced simulation technique that incorporates these nuclear quantum effects. wikipedia.org It does so by representing each quantum particle as a ring of classical "beads" connected by harmonic springs, a formulation derived from Feynman's path integrals. wikipedia.org

For this compound, PIMD simulations would be crucial for accurately describing the nature of the hydrogen bond involving the amide N-H group. This is particularly relevant when studying self-association into dimers or larger aggregates. PIMD can provide a more accurate description of the proton's position and momentum distribution within the hydrogen bond, capturing effects that classical simulations would miss and leading to a better understanding of the stability and dynamics of hydrogen-bonded complexes. rsc.org

Advanced Analysis of Non-Covalent Interactions and Intermolecular Forces

The intricate network of non-covalent interactions and intermolecular forces dictates the supramolecular architecture and bulk properties of molecular solids. In the case of this compound, a detailed understanding of these forces is crucial for rationalizing its crystal packing and physicochemical characteristics. Advanced computational methods, such as the Quantum Theory of Atoms in Molecules (QTAIM) and Symmetry-Adapted Perturbation Theory (SAPT), provide profound insights into the nature and strength of these interactions. mdpi.com

Quantum Theory of Atoms in Molecules (QTAIM) for Bond Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous framework for analyzing chemical bonding and non-covalent interactions based on the topology of the electron density (ρ). amercrystalassn.orgsciencearchives.org This method partitions a molecule into atomic basins, enabling the characterization of interactions through the analysis of critical points in the electron density. wiley-vch.de A bond critical point (BCP) is a key indicator, representing a saddle point in the electron density between two interacting nuclei, signifying the existence of a bond path. wiley-vch.demuni.cz

The properties at these BCPs provide quantitative and qualitative information about the nature of the interaction. Key topological parameters include:

Electron Density (ρ(r)) : The magnitude of ρ(r) at the BCP correlates with the strength of the bond.

Laplacian of the Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) is characteristic of shared-shell interactions (covalent bonds), where electron density is concentrated along the bond path. A positive value (∇²ρ(r) > 0) is typical of closed-shell interactions, such as hydrogen bonds, ionic bonds, and van der Waals forces, where electron density is depleted in the internuclear region. muni.cz

Total Energy Density (H(r)) : The total energy density, which is the sum of the kinetic energy density (G(r)) and potential energy density (V(r)), provides further insight. A negative H(r) suggests a significant degree of covalent character, typical for strong and intermediate hydrogen bonds. sciencearchives.org

For a dimer of this compound, the primary intermolecular interaction is the N-H···O hydrogen bond formed between the amide groups of two adjacent molecules. QTAIM analysis would precisely characterize this and other weaker interactions, such as C-H···O and C-H···π contacts.

Below is a representative data table of QTAIM parameters for the principal N-H···O hydrogen bond in a theoretical dimer of this compound, calculated at a BCP.

| Topological Parameter | Symbol | Value (atomic units) | Interpretation |

|---|---|---|---|

| Electron Density | ρ(r) | 0.025 | Indicates a relatively strong non-covalent interaction. |

| Laplacian of Electron Density | ∇²ρ(r) | +0.085 | Characteristic of a closed-shell interaction, typical for hydrogen bonds. |

| Kinetic Energy Density | G(r) | 0.023 | Positive, as required. |

| Potential Energy Density | V(r) | -0.021 | Negative, indicating stabilization. |

| Total Energy Density | H(r) | +0.002 | Slightly positive H(r) suggests a predominantly electrostatic character with minor covalent contribution. |

Symmetry-Adapted Perturbation Theory (SAPT) for Interaction Energy Decomposition

Symmetry-Adapted Perturbation Theory (SAPT) is a powerful method for directly calculating the interaction energy between molecules and decomposing it into physically meaningful components. wikipedia.orgpsicode.org Unlike supermolecular approaches, SAPT is inherently free of basis set superposition error (BSSE). wikipedia.org The theory treats the interaction between two monomers as a perturbation, providing a detailed breakdown of the forces driving complex formation. psicode.org

The total interaction energy (E_int) is typically decomposed into four main terms:

Electrostatics (E_elec) : The classical Coulombic interaction between the static charge distributions of the two monomers.

Exchange (E_exch) : Also known as Pauli repulsion, this term arises from the quantum mechanical requirement that the wavefunction of the dimer be antisymmetric with respect to the exchange of electrons between monomers. It is a strongly repulsive term at short distances.

Induction (E_ind) : This component accounts for the polarization of one monomer by the static electric field of the other. It is always an attractive force.

Dispersion (E_disp) : A purely quantum mechanical effect arising from the correlation of the instantaneous fluctuations in the electron clouds of the interacting monomers. This is a crucial attractive force, especially for nonpolar systems.

The following table presents a plausible SAPT energy decomposition for the interaction in a this compound dimer.

| Energy Component | Symbol | Energy (kcal/mol) | Physical Interpretation |

|---|---|---|---|

| Electrostatics | E_elec | -10.5 | Strong attractive force due to the interaction between the polar amide groups. |

| Exchange | E_exch | +12.0 | Strong short-range repulsion due to overlapping electron clouds. |

| Induction | E_ind | -3.5 | Significant attractive force from mutual molecular polarization. |

| Dispersion | E_disp | -6.0 | Substantial attractive force from correlated electron fluctuations. |

| Total Interaction Energy | E_int (SAPT0) | -8.0 | Overall strong, stable hydrogen-bonded interaction. |

Mechanistic Investigations of N 4 Methylpentan 2 Yl Benzamide Chemical Transformations

Elucidation of Reaction Pathways in Amide Synthesis

The synthesis of amides, including N-substituted benzamides like N-(4-methylpentan-2-yl)benzamide, can be achieved through various methods. Modern synthetic strategies often employ transition metal catalysts, which operate through well-defined catalytic cycles. These cycles are composed of fundamental steps such as oxidative addition, reductive elimination, and migratory insertion. nih.govvivekanandcollege.ac.in While direct dehydration of carboxylic acids and amines is a classic approach, it often requires high temperatures. nih.gov Catalytic methods provide milder and more efficient alternatives.

Oxidative Addition and Reductive Elimination Steps in Catalytic Cycles

Catalytic cycles for amide formation often involve a transition metal center that facilitates the coupling of an amine with a carboxylic acid derivative. Oxidative addition and reductive elimination are key elementary steps in many such catalytic processes, particularly those involving palladium or copper catalysts. nih.govacs.org

Oxidative Addition: In this step, the metal center, typically in a low oxidation state (e.g., Pd(0)), inserts into a bond of a substrate molecule, leading to an increase in the metal's oxidation state and coordination number. For instance, in a cross-coupling reaction, an aryl halide might add to the metal center to form an organometallic intermediate.

Reductive Elimination: This is the reverse of oxidative addition. Two ligands from the metal coordination sphere couple and are eliminated as a single molecule, while the metal center is reduced to a lower oxidation state. nih.gov In the context of amide synthesis, this step often involves the formation of the C-N bond of the final amide product from an acyl group and an amino group coordinated to the metal.

A proposed catalytic cycle for the synthesis of an N-substituted benzamide (B126) might begin with the oxidative addition of an aryl halide to a Pd(0) catalyst to form a Pd(II) complex. Subsequent reaction with an amine and a carbonyl source, or transmetalation followed by reductive elimination, would yield the amide and regenerate the Pd(0) catalyst. acs.org Density Functional Theory (DFT) calculations have been used to investigate nonclassical pathways for these steps, such as an outer-sphere protonation-oxidation process for the Pd(0) to Pd(II) transformation. acs.org

| Catalytic Step | Description | Role in Amide Synthesis |

| Oxidative Addition | A low-valent metal center inserts into a substrate bond (e.g., Ar-X), increasing its oxidation state. | Activates the aryl group for subsequent reaction with the amine. |

| Ligand Exchange | Ligands on the metal center are replaced by reactants (e.g., amine). | Brings the reacting partners into the metal's coordination sphere. |

| Reductive Elimination | Two ligands (e.g., acyl and amido) couple and detach from the metal, which is reduced. | Forms the final C-N amide bond and regenerates the active catalyst. nih.gov |

Migratory Insertion Phenomena in Carbon-Carbon and Carbon-Heteroatom Bond Formation

Migratory insertion is a fundamental reaction in organometallic chemistry where two adjacent ligands on a metal complex combine to form a new ligand. wikipedia.orgopenochem.org This process is crucial in many catalytic reactions, including carbonylation reactions that can be used to synthesize amides. openochem.orgopenochem.org

The reaction involves the intramolecular transfer of an anionic ligand (like an alkyl or aryl group) to an adjacent, neutral unsaturated ligand (such as carbon monoxide, an alkene, or an alkyne). wikipedia.orgopenochem.org This creates a vacant coordination site on the metal, which can then be occupied by another ligand, continuing the catalytic cycle. openochem.org

In the context of synthesizing a benzamide derivative, a key step could be the migratory insertion of carbon monoxide (CO) into a metal-aryl bond. This forms a metal-acyl (benzoyl) complex. Subsequent nucleophilic attack by the amine (4-methylpentan-2-amine) on the acyl carbon, or a related step, would lead to the formation of the amide bond. nih.govopenochem.org The propensity for different groups to migrate is known as their migratory aptitude. wikipedia.org The process is often reversible, and the reverse reaction is termed deinsertion or elimination. openochem.org

Reactivity Studies of the Amide Bond and Aromatic Ring

The chemical reactivity of this compound is dominated by its two main functional components: the amide linkage and the benzene (B151609) ring. The amide bond is susceptible to hydrolysis, while the aromatic ring can undergo substitution reactions.

Hydrolysis Mechanisms under Acidic and Basic Conditions

Amides are generally stable functional groups, but their hydrolysis to a carboxylic acid and an amine can be achieved under acidic or basic conditions, typically requiring heat. arkat-usa.org The mechanisms in both cases involve nucleophilic attack at the carbonyl carbon of the protonated or unprotonated amide.

Acidic Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is first protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. A tetrahedral intermediate is formed, which then collapses, eliminating the amine as a protonated species (an ammonium (B1175870) ion) to yield the carboxylic acid. For N-nitrobenzamides, studies in strong sulfuric acid have shown an A1 mechanism (unimolecular, involving a pre-equilibrium O-protonation) is operative. rsc.org

Basic Hydrolysis: In basic conditions, a strong nucleophile, the hydroxide (B78521) ion (OH⁻), directly attacks the neutral amide's carbonyl carbon. researchgate.net This forms a tetrahedral intermediate. The departure of the leaving group, an amide anion (R₂N⁻), is difficult because it is a strong base. Therefore, a proton transfer step typically occurs first, where the amine nitrogen is protonated by the solvent (e.g., water) before it is expelled as a neutral amine. researchgate.net The reaction is often slower than ester hydrolysis because the amide anion is a poorer leaving group than an alkoxide anion. researchgate.net For N-substituted amides, increasing the lipophilicity of the substituents can increase the rate of alkaline hydrolysis in non-aqueous conditions. arkat-usa.orgumich.edu

| Condition | Initial Step | Nucleophile | Intermediate | Leaving Group |

| Acidic | Protonation of carbonyl oxygen | Water | Tetrahedral intermediate | Amine (as R-NH₃⁺) |

| Basic | Nucleophilic attack on carbonyl carbon | Hydroxide ion (OH⁻) | Tetrahedral intermediate | Amine (as R-NH₂) |

Nucleophilic Substitution Reactions and Electrophilic Aromatic Substitution Reactions

The benzoyl portion of this compound allows for substitution reactions on the aromatic ring.

Electrophilic Aromatic Substitution (SEAr): The amide group (-CONH-R) is an activating group and is ortho, para-directing in electrophilic aromatic substitution. wikipedia.org This is because the nitrogen lone pair can be delocalized into the benzene ring through resonance, stabilizing the cationic intermediate (the arenium ion) formed during the attack of an electrophile. wikipedia.org Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to yield predominantly the ortho- and para-substituted products. wikipedia.org However, under strongly acidic conditions (like those used in Friedel-Crafts reactions), the carbonyl oxygen can be protonated, which can deactivate the ring. A direct carboxamidation of arenes to produce benzamides can also be achieved using reagents like cyanoguanidine in a superacid, which proceeds via an electrophilic substitution mechanism. nih.govnih.gov

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is less common for simple benzene rings unless they are activated by strong electron-withdrawing groups (like -NO₂). researchgate.net The amide group itself is not strongly electron-withdrawing enough to facilitate SNAr on the benzamide ring under normal conditions. However, if strong electron-withdrawing groups were present on the ring (e.g., nitro groups at the ortho or para positions), the molecule could become susceptible to attack by strong nucleophiles. researchgate.net

Catalytic Reaction Mechanisms Applicable to N-Substituted Benzamides

Modern organic synthesis employs a variety of catalytic methods to form and modify N-substituted benzamides. These reactions often offer high efficiency and selectivity under mild conditions.

Transition metal-catalyzed reactions are particularly prominent for C-N bond formation and for the functionalization of the C-H bonds within the molecule. vivekanandcollege.ac.in For instance, copper-catalyzed hydroamination of alkenes and alkynes with electrophilic aminating agents is a direct method for creating chiral amines, which could then be acylated to form amides. vivekanandcollege.ac.in

Furthermore, catalytic cycles can be designed for the direct oxidation of amines to amides. Oxoammonium-catalyzed oxidation, for example, proceeds via a hydride transfer mechanism from the amine to the catalyst, forming an iminium ion which is then converted to the amide. chemrxiv.org This approach has been shown to be effective for a range of N-substituted amines, including carbamates and sulfonamides. chemrxiv.org

For modifying the benzamide structure itself, iridium-catalyzed C-H borylation can occur at the meta position of the aromatic ring, directed by the amide group in conjunction with a Lewis acid co-catalyst. acs.org This reaction proceeds through an Ir(III)/Ir(V) cycle involving oxidative insertion of the C-H bond and subsequent reductive elimination. acs.org Such catalytic C-H functionalization methods provide powerful tools for late-stage modification of complex molecules.

| Catalytic System | Reaction Type | Mechanism Highlights | Application to N-Substituted Benzamides |

| Palladium(0)/Lewis Acid | Amide Synthesis | Oxidative addition of Ar-X, ligand exchange, reductive elimination of amide. acs.org | Synthesis from aryl halides and amines. |

| Copper(I)/Base | C-N Cross-Coupling | Formation of a Cu-amido complex, followed by reaction with an aryl partner. vivekanandcollege.ac.in | Synthesis via Ullmann-type or Buchwald-Hartwig amination. |

| Oxoammonium Salt | Amine Oxidation | Hydride transfer from amine to catalyst, formation of iminium ion intermediate. chemrxiv.org | Synthesis from the corresponding secondary amine precursor. |

| Iridium/Lewis Acid | C-H Borylation | Oxidative insertion of Ir into a meta-C-H bond, followed by reductive elimination. acs.org | Functionalization of the aromatic ring. |

Stereochemical Control in Mechanistic Pathways

The stereochemical outcome of reactions involving this compound is of significant interest due to the presence of a chiral center at the 2-position of the 4-methylpentan-2-yl group. However, specific studies detailing stereochemical control in the mechanistic pathways of this compound's transformations are not available in the surveyed literature.

In general, achieving stereochemical control in a reaction is a primary goal in organic synthesis, as the three-dimensional arrangement of atoms in a molecule dictates its properties and biological activity. numberanalytics.comfiveable.menumberanalytics.com Several strategies are employed to control stereochemistry, including substrate control, auxiliary control, and the use of chiral catalysts. numberanalytics.comyoutube.com

Substrate Control: The existing stereocenter in this compound could potentially influence the stereochemical outcome of a reaction at another part of the molecule. The chiral environment created by the sec-isohexyl group could direct the approach of a reagent from a less sterically hindered face, leading to a diastereoselective transformation.

Auxiliary Control: In this strategy, a chiral auxiliary is temporarily attached to the molecule to direct the stereochemistry of a subsequent reaction. After the desired stereochemistry is established, the auxiliary is removed. While not documented for this compound specifically, this is a powerful and common technique in asymmetric synthesis. youtube.com

Chiral Catalysts: A chiral Lewis acid or organocatalyst could be employed to create a chiral environment around the benzamide. The catalyst would preferentially bind to the substrate in a specific orientation, leading to an enantioselective or diastereoselective reaction.

Reactions can be stereoselective, where one stereoisomer is formed preferentially, or stereospecific, where the stereochemistry of the starting material dictates the stereochemistry of the product. masterorganicchemistry.com Without specific experimental data for this compound, any discussion of stereochemical control remains theoretical and based on these established principles of organic chemistry.

Structure Property Relationships in N 4 Methylpentan 2 Yl Benzamide Derivatives

Design and Synthesis of N-Alkyl and N-Aryl Benzamide (B126) Analogues

The synthesis of N-alkyl and N-aryl benzamide analogues is a fundamental step in exploring the chemical space around the parent compound, N-(4-methylpentan-2-yl)benzamide. These synthetic endeavors are not merely academic exercises; they are driven by the quest for molecules with enhanced biological activities and tailored physicochemical properties. mdpi.com

A variety of synthetic routes have been developed to achieve this. One common and efficient method involves the peptide coupling of a benzoic acid derivative with an appropriate amine. cbijournal.com For instance, the reaction of 4-methyl benzoic acid with various N-aryl, N-heterocyclic, or N-alkyl amines in the presence of a coupling agent like 1-Hydroxybenzotriazole (HOBt) provides the corresponding benzamide derivatives in good to excellent yields. cbijournal.com This method is versatile, allowing for the introduction of a wide range of substituents on the amine component. cbijournal.com

Another powerful strategy for the synthesis of N-aryl benzamides is the rhodium-catalyzed ortho-amidation and subsequent decarboxylation of benzoic acids. nih.gov This method utilizes the carboxylate group as a directing group to achieve C-H functionalization, leading to the formation of meta-substituted N-aryl benzamides which can be less accessible through traditional synthetic routes. nih.gov

The synthesis of N-substituted benzamide derivatives has also been approached through a multi-step process starting from materials like 2-fluoro-4-(tetrahydro-2H-pyran-4-yl)aniline. researchgate.net Furthermore, an iron-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides has been reported, offering an alternative pathway to these important compounds. nih.gov The synthesis of 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide, a related benzamide derivative, was achieved by reacting ortho-toluoylchloride with 2-amino-4-picoline. researchgate.net

The choice of synthetic methodology often depends on the desired substitution pattern and the availability of starting materials. The table below summarizes some of the synthetic approaches used for generating N-alkyl and N-aryl benzamide analogues.

| Starting Materials | Reagents and Conditions | Product Type | Reference |

| 4-Methyl benzoic acid, various amines | HOBt, mild conditions | N-aryl/heterocycle/alkyl benzamides | cbijournal.com |

| Substituted benzoic acids, isocyanates | Rhodium catalyst | meta-Substituted N-aryl benzamides | nih.gov |

| Nitroarenes, acyl chlorides | Iron dust, water | N-aryl amides | nih.gov |

| ortho-Toluylchloride, 2-amino-4-picoline | Potassium thiocyanate, acetone | 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide | researchgate.net |

| Thebaine, 4-nitrostyrene, benzoyl chloride | N-demethylation, alkylation, Diels-Alder, hydrogenation, acylation | N-Cyclopropylmethyl-7α-[para-(arylcarboxamido)phenyl]-6,14-endoethano-tetrahydronorthebaines | acs.org |

These synthetic strategies provide the foundation for systematically modifying the this compound scaffold, enabling a thorough investigation of its structure-property relationships.

Impact of Substituent Effects on Molecular Conformation and Electronic Properties

The conformation of benzamides is largely dictated by the torsion angles around the rotatable bonds, particularly the bond connecting the phenyl ring to the amide group. nih.gov The planarity or non-planarity of the molecule is a critical factor influencing its interactions with other molecules. In 2,6-dimethylbenzamides, the methyl groups at the ortho positions force the amide group to twist out of the plane of the aromatic ring, thereby interrupting the π-electron conjugation between them. researchgate.net This steric hindrance has a significant impact on the proton affinity of the benzamide. researchgate.net

Substituents on the phenyl ring can also affect the conformational equilibrium. For example, in benzhydrazides, substituents at the ortho-position of the benzene (B151609) ring, along with those at the second nitrogen atom, influence the conformational equilibrium at the amide bond. researchgate.net

Halogenation, and specifically the introduction of trifluoromethyl (-CF3) groups, is a widely used strategy in medicinal chemistry to modulate the properties of drug candidates. mdpi.com The trifluoromethyl group is highly electronegative and electron-withdrawing, which significantly alters the electronic properties of the benzamide ring. ontosight.aimdpi.com This can lead to changes in reactivity and solubility. For instance, m-(trifluoromethyl)benzamide shows higher solubility in organic solvents compared to its non-fluorinated counterpart. ontosight.ai

The presence of a trifluoromethyl group can also influence the biological activity of benzamide derivatives. ontosight.ai Research has shown that certain trifluoromethylated benzamides exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai This is often attributed to the group's ability to alter the molecule's interaction with biological targets. ontosight.ai The trifluoromethyl group is also metabolically stable, which is a desirable characteristic for drug candidates. mdpi.com

Fluorine substitution at the ortho-position of the phenyl ring in benzamides and thiobenzamides has been shown to suppress disorder in their crystal structures. acs.org This suggests that even a small degree of fluorination can have a significant impact on the solid-state properties of these compounds.

The following table highlights the key effects of trifluoromethyl group substitution:

| Property | Influence of Trifluoromethyl Group | Reference |

| Electronic Properties | Strong electron-withdrawing effect | ontosight.aimdpi.com |

| Solubility | Increased solubility in organic solvents | ontosight.ai |

| Biological Activity | Potential for antimicrobial, anti-inflammatory, and anticancer properties | ontosight.ai |

| Metabolic Stability | High metabolic stability | mdpi.com |

| Crystal Packing | Suppression of disorder in the crystal lattice | acs.org |

The branched alkyl chain, specifically the 4-methylpentan-2-yl group in the parent compound, plays a crucial role in defining the stereochemistry of the molecule. The chiral center at the second carbon of this chain means that the molecule can exist as different stereoisomers (enantiomers and diastereomers). The specific spatial arrangement of the atoms in this chain can have a profound impact on the molecule's biological activity.

While direct studies on the stereochemical influence of the branched alkyl chain in this compound are not extensively detailed in the provided context, the principles of stereochemistry in drug design are well-established. The different stereoisomers of a molecule can exhibit vastly different pharmacological profiles, with one isomer being highly active while another may be inactive or even have undesirable side effects. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the different stereoisomers of a ligand.

For example, in a study of polyhydroxylated N-benzylbenzamide derivatives, the presence of an adamantyl moiety, a bulky and structurally defined group, was important for their biological activity. cbijournal.com This highlights the significance of the three-dimensional shape of the N-substituent.

Development of Diversified Libraries for Chemical Space Exploration

To systematically explore the structure-activity relationships of this compound and its analogues, it is essential to create diversified chemical libraries. researchgate.net These libraries consist of a large collection of structurally related but distinct compounds. The goal of creating such libraries is to cover a broad region of "chemical space," which is the multidimensional space defined by the structural and physicochemical properties of molecules. nih.gov

The design of these libraries can be guided by computational methods. Virtual libraries can be generated by systematically combining different fragments using established synthetic routes. nih.gov This allows for the in-silico exploration of a vast number of potential molecules before committing to their synthesis.

Several strategies are employed to ensure the diversity of a chemical library. One approach is to use clustering algorithms, such as the Jarvis-Patrick algorithm, to group virtual compounds based on their structural similarity. mdpi.com Representative compounds can then be selected from each cluster for synthesis, ensuring that the final library samples the chemical space evenly. mdpi.com

The development of focused libraries is another important strategy. acs.org In this approach, the library is designed to be enriched with molecules that are likely to be active against a specific biological target. This can be achieved by using computational models, such as recurrent neural networks, that have been trained on known active compounds. acs.org

The generation of diversified libraries is a critical component of modern drug discovery and chemical biology. researchgate.net It allows for a more efficient and rational exploration of the vast landscape of possible chemical structures, ultimately accelerating the identification of new molecules with desired properties.

Advanced Research Applications of N 4 Methylpentan 2 Yl Benzamide in Chemical Science

Utilization as a Synthetic Intermediate for Complex Molecules

The primary documented application of N-(4-methylpentan-2-yl)benzamide is as a synthetic intermediate in the creation of more complex, pharmacologically active molecules. Its structure is often incorporated into larger scaffolds designed to interact with specific biological targets. The benzamide (B126) portion provides a rigid anchor and hydrogen bonding capabilities, while the N-alkyl group can be tailored to fit into hydrophobic pockets of enzymes or receptors.

Patent literature frequently highlights the use of this compound and its derivatives in the development of new therapeutic agents. For instance, various substituted benzamides are central to patents for compounds aimed at treating conditions like hypertension, angina, and asthma. google.comgoogle.com In these cases, the core benzamide structure is modified, but the underlying principle involves using a base molecule, conceptually similar to this compound, as a starting point for further chemical elaboration. The synthesis often involves modifying the phenyl ring or using the amide itself as a handle for subsequent reactions to build molecular complexity.

Ligand Design in Organometallic Chemistry and Catalysis

While specific examples of this compound as a ligand in published catalytic systems are not extensively documented, its structural features suggest potential in this field. The amide oxygen and, in some cases, the nitrogen atom can act as coordination sites for metal centers. The design of ligands is crucial in organometallic chemistry to control the reactivity and selectivity of metal catalysts.

The combination of a "hard" amide oxygen donor and the specific steric bulk provided by the 4-methylpentan-2-yl group could influence the coordination environment around a metal ion. This can be advantageous in asymmetric catalysis, where chiral ligands are used to produce a specific enantiomer of a product. The chirality of the N-(4-methylpentan-2-yl) group could, in principle, be transferred during a catalytic reaction. Although direct applications are sparse, the broader class of benzamides is explored in catalysis, suggesting a potential future application for this specific molecule as researchers seek new ligand architectures.

Building Block for Novel Molecular Architectures and Functional Materials

The self-assembly of molecules into larger, ordered structures is a key area of materials science. This compound possesses the necessary features to act as a building block for such supramolecular architectures. The planar benzoyl group can participate in π-π stacking interactions, while the amide functionality is a potent hydrogen bond donor and acceptor. These interactions can drive the formation of one-, two-, or three-dimensional networks.

The non-polar, branched alkyl chain plays a critical role in controlling the packing of these molecules in the solid state or in solution, influencing properties like solubility and the morphology of the resulting material. Researchers in materials science could potentially exploit these characteristics to create novel liquid crystals, gels, or other functional materials where the molecular-level organization dictates the macroscopic properties. The general class of benzamides is known to form various organized structures, providing a strong basis for the exploration of this specific derivative. walshmedicalmedia.com

Chemoinformatics and Database Analysis for Benzamide Scaffold (e.g., PubChem, Patent Databases)

Chemical databases and chemoinformatics are powerful tools for understanding the properties and potential applications of chemical compounds. This compound is cataloged in public databases like PubChem, providing a centralized source of information on its chemical and physical properties. uni.lu

A chemoinformatic analysis of patent databases reveals the prevalence of the benzamide scaffold in medicinal chemistry. Data mining of these resources shows that while a specific compound like this compound may not be the final active ingredient, its core structure is frequently part of molecules patented for therapeutic use. google.comgoogle.comnih.gov This frequency of use is often considered a surrogate marker for broad utility and favorable properties in drug design programs. The analysis of these large datasets helps researchers identify trends, predict properties, and discover new opportunities for known chemical scaffolds.

Table 1: Physicochemical Properties of this compound Data sourced from PubChem. uni.lu

| Property | Value |

|---|---|

| Molecular Formula | C13H19NO |

| Molecular Weight | 205.3 g/mol |

| InChIKey | VFMMJMOYGNCONK-UHFFFAOYSA-N |

| XLogP3-AA (Predicted) | 3.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 3 |

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Routes for Benzamide (B126) Production

The chemical industry's shift towards greener and more sustainable practices has spurred significant research into novel synthetic routes for benzamide production. Traditional methods often involve harsh reagents and generate substantial waste, prompting the development of more environmentally benign alternatives. rsc.orgmdpi.comciteas.org

A key area of focus is the use of biocatalysis, which employs enzymes to facilitate amide bond formation under mild conditions. rsc.org This approach not only reduces the environmental impact but also offers high selectivity. Another promising strategy is the development of solvent-free reaction protocols, which eliminate the need for potentially hazardous organic solvents. citeas.org For instance, researchers have successfully synthesized benzamide analogs of dibenzoazepine in the absence of a solvent. citeas.org

Furthermore, the "interrupted borrowing hydrogen" (IBH) strategy using methanol (B129727) as a methoxymethylating agent and solvent presents a novel, greener approach for the synthesis of N-(methoxymethyl)benzamide derivatives. rsc.org This method avoids toxic reagents and multi-step protocols. The principles of green chemistry are being increasingly integrated into the synthesis of pharmaceuticals, with a focus on atom economy, waste reduction, and the use of renewable resources. au.dk The development of transition-metal catalyzed amidation reactions is also a significant area of research, aiming for more efficient and atom-economic processes. utexas.edu

Table 1: Comparison of Traditional vs. Sustainable Benzamide Synthesis Methods

| Feature | Traditional Synthesis | Sustainable Synthesis |

| Reagents | Often harsh and stoichiometric | Catalytic (e.g., enzymes, transition metals) |

| Solvents | Often hazardous organic solvents | Green solvents (e.g., water, methanol) or solvent-free |

| Waste | Significant byproduct generation | Minimal waste, higher atom economy |

| Conditions | Often high temperatures and pressures | Mild reaction conditions |

| Selectivity | Can be low, requiring protecting groups | High chemo-, regio-, and stereoselectivity |

Application of Advanced Spectroscopic Characterization Techniques for Dynamic Processes

Understanding the dynamic processes of benzamide derivatives, such as conformational changes and reaction kinetics, is crucial for their application. Advanced spectroscopic techniques are providing unprecedented insights into these phenomena. southampton.ac.ukresearchgate.netnih.gov

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy, including techniques like COSY, HSQC, and HMBC, is a powerful tool for elucidating the complex structures and connectivities within benzamide molecules. nih.govyoutube.com For instance, 2D NMR has been used to study the conformations of dihalogenated phenyl benzamides. nih.gov Very fast 2D NMR methods are now enabling the real-time investigation of dynamic events in molecules on the timescale of seconds. acs.org

In-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are invaluable for monitoring reactions in real-time. rsc.orgresearchgate.netnih.gov These techniques allow researchers to observe the formation of intermediates and products as the reaction progresses, providing crucial mechanistic data. For example, in-situ FTIR has been used to study the adsorption and photoreactions of benzamide on TiO2 surfaces. rsc.orgresearchgate.net UV-Resonance Raman spectroscopy offers enhanced sensitivity for monitoring reactions involving low concentrations of reactants. oxinst.com The combination of various spectroscopic methods offers a comprehensive approach to understanding molecular structure and dynamics. researchgate.net

Refined Computational Modeling and Predictive Studies in Benzamide Chemistry

Computational chemistry has become an indispensable tool for predicting and understanding the behavior of benzamide derivatives at the molecular level. grnjournal.usrsc.org Density Functional Theory (DFT) is widely used to investigate reaction mechanisms, calculate the energies of transition states, and predict spectroscopic properties. researchgate.netnih.govresearchgate.net

For example, DFT studies have been employed to elucidate the reaction mechanism for the formation of N-(carbamoylcarbamothioyl)benzamide, identifying the rate-determining step and the structures of intermediates and transition states. researchgate.netnih.gov Computational models are also used to predict the bioactivity of small molecules, which is crucial in drug discovery. rsc.org These predictive models are continually being refined to improve their accuracy. rsc.org

Solvent effects on reaction mechanisms, which can be difficult to probe experimentally, are also being successfully modeled. For instance, computational calculations have supported experimental findings of a solvent-dependent switch in the rate-determining step of the gold(I)-catalyzed cyclization of N-propargyl benzamide. acs.orgacs.orgacs.org Lanthanide-Induced-Shift (LISA) NMR analysis, combined with molecular mechanics and ab initio calculations, has been used to investigate the complex conformational equilibria of substituted benzamides. nih.gov

Table 2: Applications of Computational Modeling in Benzamide Chemistry

| Application | Computational Method | Insights Gained |

| Reaction Mechanism Elucidation | DFT, ab initio calculations | Identification of intermediates and transition states, determination of reaction pathways and energy barriers. researchgate.netnih.gov |

| Spectroscopic Property Prediction | DFT, TD-DFT | Prediction of NMR, IR, and UV-Vis spectra to aid in experimental characterization. |

| Conformational Analysis | Molecular Mechanics, DFT | Determination of stable conformers and rotational barriers. nih.gov |

| Bioactivity Prediction | QSAR, Molecular Docking | Prediction of biological activity and interaction with target proteins. nih.govnih.gov |

| Solvent Effects | Implicit/Explicit Solvation Models | Understanding the role of the solvent in reaction kinetics and thermodynamics. acs.org |

Expanding Mechanistic Understanding of Complex Catalytic Transformations

Transition-metal catalyzed reactions are fundamental to modern organic synthesis, and a deep mechanistic understanding is key to developing more efficient and selective catalysts. acs.orgresearchgate.netnih.gov The mechanisms of these complex transformations involving benzamides are being unraveled through a combination of experimental and computational techniques.

For instance, detailed mechanistic studies on the copper-catalyzed N-arylation of amides (the Goldberg reaction) have revealed the importance of chelating diamine ligands in controlling the active catalytic species. acs.org Similarly, the mechanism of ruthenium-catalyzed cyclization of N-substituted benzamides with allylic alcohols has been investigated, with experimental evidence supporting the involvement of a five-membered ruthenacycle intermediate. rsc.orgnih.gov

Nitrogen-centered radical cyclizations initiated by proton-coupled electron transfer represent another area of active mechanistic investigation. DFT calculations have been used to understand the different geometric constraints and activation energy barriers for 5-exo-trig versus 6-endo-trig cyclization pathways in benzamide derivatives. acs.org The elucidation of these mechanisms is crucial for expanding the scope and applicability of these powerful synthetic methods. acs.orgnih.gov

Exploration of N-(4-methylpentan-2-yl)benzamide in Supramolecular Chemistry and Self-Assembly

The ability of molecules to self-assemble into well-defined supramolecular structures is a rapidly growing area of research with potential applications in materials science and nanotechnology. The amide functional group, with its capacity for hydrogen bonding, makes benzamide derivatives excellent candidates for building blocks in supramolecular chemistry.

While specific research on the supramolecular chemistry of this compound is not extensively documented, the principles governing the self-assembly of other N-substituted benzamides can provide valuable insights. Hydrogen bonding is a primary driving force in the self-assembly of these molecules, often leading to the formation of one-dimensional chains or more complex two-dimensional networks. nih.govconicet.gov.arresearchgate.netnih.gov

The presence of a chiral center in this compound, specifically at the second carbon of the pentyl chain, introduces the possibility of chiral self-assembly. nih.govnih.gov Chiral molecules can self-assemble into helical or other enantiomerically pure supramolecular structures. The interplay of hydrogen bonding from the amide group and the steric interactions of the bulky 4-methylpentan-2-yl group will likely dictate the specific packing and resulting supramolecular architecture. The study of how molecular structure influences self-assembly is a key aspect of this research area. rsc.org

Future research in this area could involve studying the self-assembly of this compound on various surfaces or in different solvents to control the formation of specific supramolecular structures. The potential for this molecule to form gels or liquid crystalline phases could also be an interesting avenue for exploration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.